molecular formula C4H9NO B1394169 Oxetan-3-ylmethanamine CAS No. 6246-05-5

Oxetan-3-ylmethanamine

Cat. No. B1394169
CAS RN: 6246-05-5
M. Wt: 87.12 g/mol
InChI Key: KTHZBRAXOLUNBN-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethanamine is a chemical compound with the molecular formula C4H9NO . It is also known by other names such as 3-Oxetanemethanamine, 3-Aminomethyl-oxetane, and 3-(Aminomethyl)oxetane . The molecular weight of this compound is 87.12 g/mol .


Molecular Structure Analysis

The molecular structure of Oxetan-3-ylmethanamine can be represented by the InChI string: InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2 . The Canonical SMILES for this compound is C1C(CO1)CN .


Physical And Chemical Properties Analysis

Oxetan-3-ylmethanamine has a molecular weight of 87.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of this compound are 87.068413911 g/mol . The Topological Polar Surface Area is 35.2 Ų . The Heavy Atom Count is 6 .

Scientific Research Applications

1. Drug Discovery and Structural Implications

Oxetan-3-ylmethanamine and related oxetanes are significant in drug discovery due to their ability to induce substantial changes in solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules. They are particularly effective when replacing functionalities such as gem-dimethyl or carbonyl groups. Oxetanes can increase aqueous solubility dramatically (up to 4000 times) and reduce the rate of metabolic degradation. This makes them valuable in designing drugs with improved pharmacokinetic properties (Wuitschik et al., 2010).

2. Synthesis and Incorporation into Aromatic Systems

Efficient methods have been developed to incorporate oxetan-3-yl and azetidin-3-yl groups into aromatic systems, which are key motifs in medicinal chemistry. The use of a nickel-mediated alkyl-aryl Suzuki coupling presents an effective approach to install these structures into aromatic compounds, which is vital for the synthesis of various drug molecules (Duncton et al., 2008).

3. Introduction into Heteroaromatic Bases

Oxetan-3-yl groups have been introduced into heteroaromatic bases using radical addition methods, such as the Minisci reaction. This process has been applied to heteroaromatic systems that are significant in drug discovery, like EGFR inhibitors and antimalarial drugs. This showcases the versatility of oxetanes in modifying various drug molecules (Duncton et al., 2009).

4. Preparation of Substituted 3-Aminooxetanes

The oxetane ring is a useful bioisostere for geminal dimethyl and carbonyl groups in drug discovery. Methods have been developed for the straightforward synthesis of structurally diverse 3-aminooxetanes, highlighting the adaptability of oxetane chemistry in drug development (Hamzik & Brubaker, 2010).

5. Practical Synthesis of Oxetan-3-ones

A general solution for synthesizing various oxetan-3-ones has been developed. This method is notable for its simplicity and efficiency, highlighting the importance of oxetan-3-ones as valuable substrates in drug discovery (Ye, He, & Zhang, 2010).

6. Modification of Proteins with Oxetanes

Oxetanes have been used to alter the physicochemical properties of proteins through chemoselective alkylation. This method has been applied to proteins used in drug formulation and therapeutic antibodies, demonstrating oxetanes' potential in developing novel peptide/protein therapeutics (Boutureira et al., 2017).

7. Design Elements to Alter Metabolic Pathways

Oxetane-containing ring systems have been used to modulate drug-like properties, with particular focus on how they are metabolized by human microsomal epoxide hydrolase (mEH). Understanding and directing metabolic clearance via mEH can potentially decrease dependence on cytochromes P450, a key consideration in drug design (Toselli et al., 2019).

properties

IUPAC Name

oxetan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZBRAXOLUNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676710
Record name 1-(Oxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-ylmethanamine

CAS RN

6246-05-5
Record name 1-(Oxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxetan-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Latli, MJ Hrapchak, JT Reeves… - Journal of Labelled …, 2023 - Wiley Online Library
… This thioisocyanate was either reacted with oxetan-3-ylmethanamine 7 followed by conversion of the thiourea derivative [14C]-8 to the aminoimidazolidine [14C]-BI1147560 using tert-…
G Li, Z Tan, Y Xu, KPS Sidhu, B Qu… - … Process Research & …, 2022 - ACS Publications
The development of large-scale syntheses of two beta-site amyloid precursor protein cleaving enzyme (BACE) inhibitors is described. New methodologies were discovered to overcome …
Number of citations: 3 pubs.acs.org
KJ Frankowski, S Patnaik, C Wang… - Journal of medicinal …, 2022 - ACS Publications
The perinucleolar compartment (PNC) is a dynamic subnuclear body found at the periphery of the nucleolus. The PNC is enriched with RNA transcripts and RNA-binding proteins, …
Number of citations: 3 pubs.acs.org

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